molecular formula C15H15N3O3S B2558625 1-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1207037-10-2

1-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2558625
CAS No.: 1207037-10-2
M. Wt: 317.36
InChI Key: KTWMHCDTQRTKOH-UHFFFAOYSA-N
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Description

1-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and Mechanisms

Thiophene Derivative-Loaded Nanoparticles for Cancer Treatment : Research has explored tetrahydrobenzo[b]thiophene derivatives, structurally similar to the specified compound, for their potential as anticancer agents. One study found that these compounds, particularly when incorporated into nanoparticles, exhibit broad-spectrum antitumor activity against several cancer cell lines. The benzyl urea tetrahydrobenzo[b]thiophene derivative demonstrated potent cytotoxicity, induced apoptosis through the activation of caspase 3 and 9, and exhibited mechanisms involving the inhibition of WEE1 kinase and the blocking of tubulin polymerization. This suggests that similar structures could be investigated for their utility in cancer therapy due to their ability to destabilize tubulin polymerization and arrest tumor cell mitosis (Abdel-Rahman et al., 2021).

Synthesis and Structural Analysis

Construction of Oxazepine Skeleton : A study on the construction of the dibenzo[d,f][1,3]oxazepine skeleton, closely related to the compound , involved reacting 2′-amino-2-hydroxybiphenyl with isothiocyanate-derived thioureas. This process yielded dibenzo[d,f][1,3]oxazepine derivatives, highlighting a method for synthesizing 7-membered heterocycles with potential biological activity. The research provides insight into the synthesis of complex oxazepine structures that may have applications in drug development due to their novel biological activities (Murata et al., 2021).

Conformational Adjustments in Urea and Thiourea Assemblies

Conformational Adjustments and Synthons : Another study focused on the conformational adjustments in urea and thiourea-based assemblies, analyzing the behavior of similar compounds through carbon–nitrogen bond rotation. This research is crucial for understanding the structural dynamics of these compounds, which can influence their biological activity and potential applications in medicinal chemistry. The study's findings on homodimeric hydrogen-bonded synthons and their self-assemblies contribute to the broader knowledge of how such structures can be utilized in the design of new drugs (Phukan & Baruah, 2016).

Properties

IUPAC Name

1-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-18-6-7-21-12-5-4-10(9-11(12)14(18)19)16-15(20)17-13-3-2-8-22-13/h2-5,8-9H,6-7H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWMHCDTQRTKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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